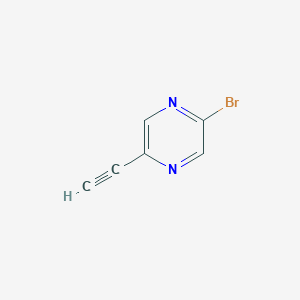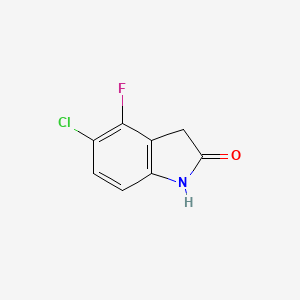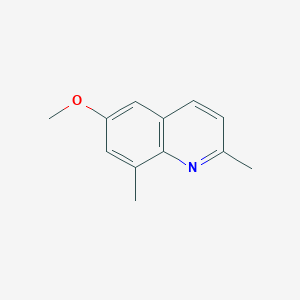
1-(Hydroxymethyl)naphthalene-2-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Hydroxymethyl)naphthalene-2-carboxaldehyde is an organic compound with the molecular formula C12H10O2. It consists of a naphthalene ring substituted with a hydroxymethyl group and a carboxaldehyde group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)naphthalene-2-carboxaldehyde can be synthesized through several methods. One common approach involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one, followed by further reactions to introduce the hydroxymethyl and carboxaldehyde groups .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Hydroxymethyl)naphthalene-2-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxymethyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
1-(Hydroxymethyl)naphthalene-2-carboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Hydroxymethyl)naphthalene-2-carboxaldehyde involves its interaction with molecular targets through its functional groups. The hydroxymethyl and carboxaldehyde groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
1-Naphthalenecarboxaldehyde: Similar structure but lacks the hydroxymethyl group.
2-Hydroxy-1-naphthaldehyde: Similar structure but with a hydroxyl group instead of a hydroxymethyl group.
Uniqueness: 1-(Hydroxymethyl)naphthalene-2-carboxaldehyde is unique due to the presence of both hydroxymethyl and carboxaldehyde groups on the naphthalene ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C12H10O2 |
|---|---|
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
1-(hydroxymethyl)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H10O2/c13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14/h1-7,14H,8H2 |
Clave InChI |
CXCYUTDDQNYKAG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2CO)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B11907686.png)







![1-Thia-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B11907752.png)





